molecular formula C10H10O B12988056 Benzofuran, 3,5-dimethyl- CAS No. 10410-35-2

Benzofuran, 3,5-dimethyl-

Cat. No.: B12988056
CAS No.: 10410-35-2
M. Wt: 146.19 g/mol
InChI Key: KUXQCQUICXOOFT-UHFFFAOYSA-N
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Description

Benzofuran, 3,5-dimethyl- is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ringBenzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including Benzofuran, 3,5-dimethyl-, often involves the cyclization of o-hydroxyacetophenones under basic conditions. Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as copper-mediated and palladium-catalyzed coupling reactions, is also employed in the synthesis of complex benzofuran derivatives .

Industrial Production Methods: Industrial production of benzofuran derivatives typically involves large-scale cyclization reactions using efficient catalysts to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been explored to enhance reaction rates and reduce side reactions .

Chemical Reactions Analysis

Types of Reactions: Benzofuran, 3,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-3,5-dione, while reduction can produce benzofuran-3,5-dimethylol .

Scientific Research Applications

Benzofuran, 3,5-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzofuran, 3,5-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound can interact with enzymes and receptors involved in cell signaling pathways, leading to the modulation of biological processes .

Comparison with Similar Compounds

Uniqueness: Benzofuran, 3,5-dimethyl- is unique due to the presence of methyl groups at the 3rd and 5th positions, which can enhance its biological activity and chemical stability. This modification can lead to improved pharmacokinetic properties and increased potency compared to its unsubstituted counterpart .

Properties

CAS No.

10410-35-2

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

3,5-dimethyl-1-benzofuran

InChI

InChI=1S/C10H10O/c1-7-3-4-10-9(5-7)8(2)6-11-10/h3-6H,1-2H3

InChI Key

KUXQCQUICXOOFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2C

Origin of Product

United States

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